N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide can be compared to other indole derivatives such as:
Melatonin: Known for its role in regulating sleep-wake cycles.
Serotonin: A neurotransmitter involved in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-27-13-12-24-11-9-18-19(4-3-5-21(18)24)23-22(26)15-25-10-8-16-14-17(28-2)6-7-20(16)25/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) |
InChI Key |
NBZDSWBYLBUMFI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.